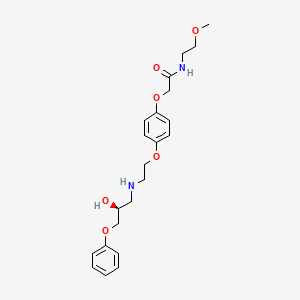

Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)-

Übersicht

Beschreibung

ZD-7114, also known as ICI-D7114, is a selective agonist for the beta-3 adrenergic receptor. This compound is primarily used in scientific research to study its effects on brown adipose tissue and thermogenesis. It has shown potential benefits in animal models of obesity and disturbed glucose and lipid homeostasis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

ZD-7114 wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion verschiedener organischer Verbindungen beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von 2-Hydroxy-3-phenoxypropylamin, das dann mit 4-(2-Chlorethoxy)phenol umgesetzt wird, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird weiter mit 2-Methoxyethylamin umgesetzt, um das Endprodukt ZD-7114 zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ZD-7114 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Reaktionsbedingungen, einschließlich kontrollierter Temperaturen und der Verwendung spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ZD-7114 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von ZD-7114 zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that derivatives of acetamide compounds exhibit promising anticancer activities. For instance, studies have shown that related structures can inhibit the growth of various cancer cell lines, such as OVCAR-8 and NCI-H40, with significant percent growth inhibitions (PGIs) reported at levels exceeding 80% . The mechanism of action is believed to involve interference with cellular proliferation pathways.

Antioxidant and Anti-inflammatory Effects

Acetamide derivatives have been explored for their antioxidant properties. A study demonstrated that certain acetamide compounds could scavenge free radicals effectively and reduce reactive oxygen species (ROS) production in macrophage cells stimulated by lipopolysaccharides (LPS) . These findings suggest potential applications in treating oxidative stress-related conditions.

Drug Development

The structural complexity of acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- positions it as a candidate for drug development. The compound's ability to modulate biological pathways makes it a target for synthesizing new therapeutic agents aimed at cancer and inflammatory diseases.

Case Studies

- Anticancer Activity : In a study focusing on the synthesis of acetamide derivatives, several compounds were tested against various cancer cell lines. Compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating strong antiproliferative effects .

- Antioxidant Testing : Another study evaluated the antioxidant activity of synthesized acetamide derivatives using assays to measure their effectiveness in scavenging ABTS radicals. Results showed that certain derivatives significantly reduced oxidative stress markers in cellular models .

Wirkmechanismus

ZD-7114 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to a series of intracellular events, including the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A, which in turn stimulates lipolysis and thermogenesis in brown adipose tissue .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BRL37344: Ein weiterer selektiver Beta-3-Adrenozeptoragonist.

CL316243: Ein potenter Beta-3-Adrenozeptoragonist, der in der Forschung verwendet wird.

Einzigartigkeit von ZD-7114

ZD-7114 ist aufgrund seiner hohen Selektivität für den Beta-3-Adrenozeptor und seiner Fähigkeit, die Thermogenese bei Dosen zu stimulieren, die nur minimale Auswirkungen auf Beta-1- und Beta-2-Adrenozeptoren haben, einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von Beta-3-Adrenozeptoren in verschiedenen physiologischen Prozessen zu untersuchen .

Biologische Aktivität

Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- is a complex organic compound with potential pharmacological applications. Understanding its biological activity is essential for exploring its therapeutic potential and mechanisms of action. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C22H30N2O

- Molecular Weight : 350.49 g/mol

- CAS Number : 129689-30-1

Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs are critical for transmitting signals from outside the cell to the inside, influencing numerous physiological processes.

Key Mechanisms:

- G Protein Activation : The compound may activate specific G proteins, leading to downstream signaling cascades that affect cellular responses such as ion channel regulation and enzyme activity .

- Calcium Mobilization : It has been suggested that the activation of GPCRs by this compound may result in increased intracellular calcium levels via phosphoinositide signaling pathways .

Biological Activities

The biological activities of Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- include:

- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested on breast cancer cells and demonstrated significant inhibition of cell growth .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro, showing potential in reducing pro-inflammatory cytokine production in macrophages .

- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and apoptosis pathways .

Case Study 1: Antiproliferative Activity

A study conducted on human breast cancer cell lines revealed that treatment with Acetamide led to a dose-dependent decrease in cell viability. The mechanism was associated with the induction of apoptosis as evidenced by increased caspase activity.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | Low |

| 25 | 60 | Moderate |

| 50 | 30 | High |

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide-induced inflammation, Acetamide was shown to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Acetamide (10 µM) | 80 | 120 |

| Acetamide (25 µM) | 40 | 60 |

Eigenschaften

IUPAC Name |

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMBDLSFFNKKLG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926463 | |

| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129689-30-1 | |

| Record name | 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129689-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI D7114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZD-7114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.